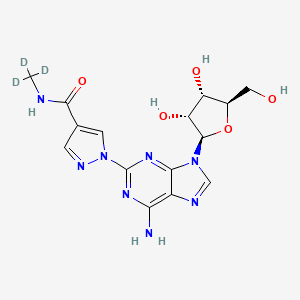

Regadenoson-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H18N8O5 |

|---|---|

Molecular Weight |

393.37 g/mol |

IUPAC Name |

1-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]-N-(trideuteriomethyl)pyrazole-4-carboxamide |

InChI |

InChI=1S/C15H18N8O5/c1-17-13(27)6-2-19-23(3-6)15-20-11(16)8-12(21-15)22(5-18-8)14-10(26)9(25)7(4-24)28-14/h2-3,5,7,9-10,14,24-26H,4H2,1H3,(H,17,27)(H2,16,20,21)/t7-,9-,10-,14-/m1/s1/i1D3 |

InChI Key |

LZPZPHGJDAGEJZ-WFVVRPHKSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])NC(=O)C1=CN(N=C1)C2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N |

Canonical SMILES |

CNC(=O)C1=CN(N=C1)C2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Application of Regadenoson-d3 in Scientific Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Regadenoson-d3 is the deuterated isotopologue of Regadenoson, a selective A₂A adenosine receptor agonist. While Regadenoson is primarily utilized as a pharmacologic stress agent in myocardial perfusion imaging (MPI), the principal application of this compound in scientific research is as an internal standard for the quantitative bioanalysis of Regadenoson in biological matrices. This guide elucidates the core function of this compound, provides detailed experimental protocols for its use, and presents the signaling pathway of its non-deuterated counterpart, Regadenoson.

Introduction: The Role of Deuterated Internal Standards

In quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is a compound added in a known quantity to calibration standards, quality control samples, and study samples prior to analysis. The IS is crucial for correcting for the variability in sample preparation and analysis. A stable isotope-labeled internal standard (SIL-IS), such as this compound, is considered the gold standard.

Key Advantages of a SIL-IS:

-

Similar Physicochemical Properties: A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization.

-

Mass Difference: The difference in mass due to the deuterium atoms allows the mass spectrometer to distinguish between the analyte (Regadenoson) and the internal standard (this compound).

-

Improved Accuracy and Precision: By normalizing the analyte's response to the IS's response, the SIL-IS compensates for variations in extraction recovery, matrix effects, and instrument response, leading to more accurate and precise quantification.

Primary Use of this compound

The primary and highly specific use of this compound in scientific research is as an internal standard for the accurate quantification of Regadenoson in biological samples (e.g., plasma, serum, urine) during pharmacokinetic and toxicokinetic studies.[1][2] The use of a stable isotope-labeled internal standard is a common practice in bioanalytical assays to ensure the reliability of the results.

Quantitative Data for Bioanalysis

The following table summarizes typical mass spectrometry parameters for the analysis of Regadenoson, with this compound used as an internal standard. These values can vary depending on the specific mass spectrometer and chromatographic conditions.

| Parameter | Regadenoson | This compound (Internal Standard) |

| Molecular Formula | C₁₅H₁₈N₈O₅ | C₁₅H₁₅D₃N₈O₅ |

| Molecular Weight | 390.35 g/mol | 393.37 g/mol |

| Precursor Ion (m/z) | 391.1 | 394.1 |

| Product Ion (m/z) | 259.1 | 262.1 |

| Polarity | Positive | Positive |

Experimental Protocol: Quantification of Regadenoson in Human Plasma by LC-MS/MS

This section details a representative experimental protocol for the use of this compound in a bioanalytical method.

Materials and Reagents

-

Regadenoson reference standard

-

This compound (internal standard)

-

Human plasma (with anticoagulant)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (ultrapure)

Sample Preparation

-

Spiking of Internal Standard: To 100 µL of plasma sample (calibration standard, quality control, or unknown), add 25 µL of this compound working solution (e.g., 50 ng/mL in methanol).

-

Protein Precipitation: Add 300 µL of acetonitrile to the plasma sample.

-

Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Injection: Inject a portion of the reconstituted sample (e.g., 10 µL) into the LC-MS/MS system.

LC-MS/MS Conditions

| Parameter | Condition |

| LC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and equilibrate for 2 minutes. |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Ionization Source | Electrospray Ionization (ESI) |

| Ionization Mode | Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Visualization of Pathways and Workflows

Signaling Pathway of Regadenoson

Regadenoson is a selective agonist for the A₂A adenosine receptor.[3][4] Its activation triggers a signaling cascade that leads to coronary vasodilation.[4]

Caption: Signaling pathway of Regadenoson via the A₂A adenosine receptor.

Bioanalytical Workflow Using this compound

The following diagram illustrates the typical workflow for a bioanalytical experiment employing this compound as an internal standard.

Caption: Workflow for bioanalysis using an internal standard.

Conclusion

References

In-Depth Technical Guide to the Physical and Chemical Properties of Regadenoson-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regadenoson-d3 is the deuterated analogue of Regadenoson, a selective A2A adenosine receptor agonist used as a pharmacologic stress agent in myocardial perfusion imaging.[1] The incorporation of deuterium atoms can offer advantages in certain research and clinical applications, primarily by altering the compound's metabolic profile. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside relevant information from its non-deuterated counterpart, Regadenoson, to provide a thorough understanding for research and drug development purposes.

Chemical Identity

| Identifier | Value |

| Chemical Name | 2-[4-[((Methyl-d3)amino)carbonyl]-1H-pyrazol-1-yl]adenosine |

| Synonyms | 2-[4-[(Methylamino)carbonyl]-1H-pyrazol-1-yl]adenosine-d3; |

| Molecular Formula | C15H15D3N8O5 |

| Molecular Weight | 393.37 g/mol [1][2][3] |

| CAS Number | Not available (Unlabeled: 313348-27-5) |

Physical Properties

Quantitative data for the physical properties of this compound are not extensively reported in the public domain. However, the physical properties of the non-deuterated Regadenoson can be considered a close approximation, as deuterium substitution is not expected to significantly alter these macroscopic characteristics.

| Property | Value (Regadenoson) | Notes |

| Appearance | Pale Beige Solid[1] | For this compound. |

| Melting Point | 194-196°C[] | Data for Regadenoson. |

| Boiling Point | 744.10°C at 760 mmHg (Predicted)[] | Data for Regadenoson. |

| Solubility | DMSO: ~14 mg/mL[5], 78 mg/mL[6]Dimethylformamide: ~10 mg/mL[5]Ethanol: Sparingly soluble (1 mg/mL)[]Water: Practically insoluble[7] but also reported as highly soluble (>10 mg/mL)[]1:1 DMSO:PBS (pH 7.2): ~0.5 mg/mL[5] | Data for Regadenoson. Solubility in water appears to be conflicting and may depend on the formulation (e.g., presence of co-solvents). For aqueous buffers, it is recommended to first dissolve in DMSO and then dilute.[5] |

| pKa | ~1.2 (Estimated)[7], 4.1[] | Data for Regadenoson. The significant difference in reported pKa values may be due to different experimental or computational methods. |

| LogP | -0.46 (octanol/pH 7.4 buffer)[7] | Data for Regadenoson. |

| Storage | 2-8°C in a refrigerator, under an inert atmosphere[1] | For this compound. |

Chemical Properties and Stability

This compound is a stable isotope-labeled compound. The carbon-deuterium bonds are stronger than carbon-hydrogen bonds, which can lead to a kinetic isotope effect, potentially slowing down metabolic processes involving the cleavage of these bonds. This is a key consideration in its use in pharmacokinetic and metabolism studies.

Regadenoson is known to degrade under extreme pH conditions, with hydrolysis occurring under basic conditions.[7] Therefore, formulations are typically maintained at a neutral pH. The compound is supplied as a crystalline solid and should be stored as recommended to ensure stability.

Signaling Pathway

This compound, like its non-deuterated counterpart, functions as a selective agonist for the A2A adenosine receptor. Activation of this G-protein coupled receptor initiates a signaling cascade that leads to vasodilation, particularly in the coronary arteries.

Experimental Protocols

Detailed, publicly available experimental protocols specifically for this compound are scarce. However, standard analytical techniques for the characterization and quality control of pharmaceutical compounds are applicable. The following outlines a general workflow for the analysis of this compound, based on methods used for Regadenoson.

General Experimental Workflow for Quality Control

Key Experimental Methodologies (based on Regadenoson analysis)

-

High-Performance Liquid Chromatography (HPLC):

-

Purpose: To determine the purity of this compound and to quantify its concentration (assay).

-

General Protocol: A reversed-phase HPLC method would be employed, likely with a C18 column. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol), run in either an isocratic or gradient mode. Detection would be performed using a UV detector at a wavelength where Regadenoson exhibits strong absorbance. The purity is determined by calculating the area percentage of the main peak relative to the total peak area. The assay is performed by comparing the peak area of the sample to that of a certified reference standard of known concentration.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

-

Purpose: To confirm the identity of this compound by determining its molecular weight and to identify and quantify any impurities.

-

General Protocol: The sample is introduced into the mass spectrometer via an HPLC system. For identity confirmation, the mass spectrometer would be set to detect the parent ion corresponding to the molecular weight of this compound. For impurity analysis, the method would be set to detect known and unknown impurities, with fragmentation patterns (MS/MS) used to elucidate their structures.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To confirm the chemical structure of this compound and to determine the degree and location of deuterium incorporation.

-

General Protocol: 1H-NMR and 13C-NMR spectra would be acquired. The absence or significant reduction of the signal corresponding to the methyl protons in the 1H-NMR spectrum would confirm the deuteration at the intended position. The overall spectra would be compared to that of a Regadenoson reference standard to confirm the rest of the molecular structure.

-

-

Infrared (IR) Spectroscopy:

-

Purpose: To confirm the presence of key functional groups in the molecule.

-

General Protocol: An IR spectrum of the solid material would be obtained. The presence of characteristic absorption bands for functional groups such as N-H, C=O, C-N, and O-H would be verified.

-

Conclusion

This compound is a valuable tool for researchers in the field of cardiovascular pharmacology and drug metabolism. While specific physical and chemical data for the deuterated compound are not as readily available as for its non-deuterated parent, the information provided in this guide, based on available data for both compounds, offers a solid foundation for its handling, analysis, and application in a research setting. The provided diagrams for the signaling pathway and a general experimental workflow serve to further elucidate the biological context and analytical considerations for this compound. As with any research material, it is recommended to consult the supplier's certificate of analysis for batch-specific data.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 3. This compound | CAS No- 313348-27-5(unlabeled) | Simson Pharma Limited [simsonpharma.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

Mechanism of action of Regadenoson as a selective A2A adenosine receptor agonist.

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Regadenoson is a potent and selective A2A adenosine receptor agonist utilized clinically as a pharmacologic stress agent for myocardial perfusion imaging (MPI).[1][2] It is particularly valuable for patients who are unable to undergo adequate exercise stress testing.[3][4] Unlike the non-selective agonist adenosine, Regadenoson's targeted mechanism of action offers a favorable safety profile by preferentially inducing coronary vasodilation while minimizing systemic side effects.[2][3] This technical guide provides a comprehensive overview of the molecular mechanism, receptor selectivity, pharmacokinetics, pharmacodynamics, and the key experimental methodologies used to characterize Regadenoson.

Molecular Mechanism of Action

Regadenoson exerts its primary pharmacologic effect by acting as a low-affinity agonist at the adenosine A2A receptor, a G-protein coupled receptor (GPCR) predominantly located on the smooth muscle cells of coronary arteries.[3][5][6]

1.1. A2A Receptor Signaling Cascade Activation of the A2A receptor by Regadenoson initiates a well-defined intracellular signaling cascade:

-

G-Protein Coupling : Ligand binding causes a conformational change in the A2A receptor, leading to the activation of the associated heterotrimeric Gs protein.[7]

-

Adenylyl Cyclase Activation : The activated alpha subunit of the Gs protein (Gαs) stimulates adenylyl cyclase, a membrane-bound enzyme.[8]

-

cAMP Production : Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a key second messenger.[1][8]

-

Protein Kinase A (PKA) Activation : Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).[1]

-

Downstream Phosphorylation & Vasodilation : PKA phosphorylates various downstream target proteins, including potassium channels in the vascular smooth muscle.[8] This leads to hyperpolarization, smooth muscle relaxation, and ultimately, potent vasodilation of the coronary arteries.[1][8] This increase in coronary blood flow (CBF) mimics the hyperemia induced by physical exercise, allowing for the diagnostic assessment of myocardial perfusion.[1][9]

Receptor Binding Profile and Selectivity

A defining characteristic of Regadenoson is its high selectivity for the A2A receptor subtype over the A1, A2B, and A3 subtypes.[1] This selectivity is crucial for its clinical safety profile, as activation of other adenosine receptors is associated with undesirable side effects.[10] For instance, A1 receptor agonism can lead to atrioventricular (AV) block, while A2B and A3 activation can cause bronchospasm.[10][11]

Regadenoson is classified as a low-affinity agonist, which contributes to its short duration of action.[10][12] Despite its relatively low affinity, it is a potent vasodilator due to the high density and substantial receptor reserve of A2A receptors in the coronary arteries.[10][13]

Table 1: Regadenoson Binding Affinity (Ki) at Human Adenosine Receptor Subtypes

| Receptor Subtype | Binding Affinity (Ki) | Selectivity Ratio (Ki A1 / Ki A2A) | Reference(s) |

|---|---|---|---|

| A2A | 290 nM - 1.73 µM | - | [9][10][12][14] |

| A1 | >16.46 µM | >13-fold | [9][10][12][14] |

| A2B | Negligible Affinity | >30-fold | [9][14] |

| A3 | Negligible Affinity | >30-fold |[9][14] |

References

- 1. What is the mechanism of Regadenoson? [synapse.patsnap.com]

- 2. What is Regadenoson used for? [synapse.patsnap.com]

- 3. Articles [globalrx.com]

- 4. Selective Adenosine A2A Agonists May Change Myocardial Perfusion Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regadenoson Stress Testing: A Comprehensive Review With a Focused Update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. drugs.com [drugs.com]

- 7. Adenosine A2A Receptor Activation Enhances Blood–Tumor Barrier Permeability in a Rodent Glioma Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regadenoson - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. A2a Adenosine Receptor For MPI Myocardial Perfusion Imaging [radcliffecardiology.com]

- 11. Editorial: Regadenoson: An adenosine A2A receptor agonist for pharmacological myocardial perfusion imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Regadenoson in the detection of coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. openaccessjournals.com [openaccessjournals.com]

- 14. selleckchem.com [selleckchem.com]

An In-depth Technical Guide to the Core Differences Between Regadenoson and Regadenoson-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regadenoson is a potent and selective A2A adenosine receptor agonist utilized as a pharmacologic stress agent in myocardial perfusion imaging (MPI). Its deuterated analog, Regadenoson-d3, serves as a crucial tool in the bioanalysis of the parent drug, primarily as an internal standard in mass spectrometry-based assays. This technical guide provides a comprehensive overview of the key distinctions between these two molecules, focusing on their physicochemical properties, biological activity, and applications in research and development.

Physicochemical Properties

The fundamental difference between Regadenoson and this compound lies in the isotopic substitution of three hydrogen atoms with deuterium atoms in the methylamino group. This substitution results in a slight increase in molecular weight for the deuterated compound.

| Property | Regadenoson | This compound |

| Chemical Name | 2-[4-[(Methylamino)carbonyl]-1H-pyrazol-1-yl]adenosine | 2-[4-[(Methyl-d3-amino)carbonyl]-1H-pyrazol-1-yl]adenosine |

| Molecular Formula | C15H18N8O5 | C15H15D3N8O5 |

| Molecular Weight | 390.35 g/mol | 393.37 g/mol |

| CAS Number | 313348-27-5 | 313348-27-5 (unlabeled) |

| Appearance | White to off-white crystalline solid | Pale beige solid |

Mechanism of Action and Biological Activity

Regadenoson functions as a low-affinity agonist for the A2A adenosine receptor[1]. Activation of the A2A receptor on coronary artery smooth muscle cells initiates a signaling cascade that leads to vasodilation and a transient increase in coronary blood flow[2][3]. This hyperemic effect is the basis for its use in MPI to detect coronary artery stenosis. The signaling pathway is initiated by the binding of Regadenoson to the G-protein coupled A2A receptor, which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates downstream targets, ultimately resulting in smooth muscle relaxation and vasodilation[2][3].

The biological activity of this compound is expected to be virtually identical to that of Regadenoson. The substitution of hydrogen with deuterium at a non-metabolically active site is not anticipated to alter the compound's affinity for the A2A receptor or its intrinsic efficacy. This is a critical prerequisite for its use as an internal standard in quantitative bioanalysis, as the standard must behave chemically and physically in the same manner as the analyte during sample preparation and analysis.

| Parameter | Regadenoson | Reference |

| Target | A2A Adenosine Receptor | [1] |

| Binding Affinity (Ki) | ~1.3 µM | [1] |

| EC50 (Coronary Vasodilation) | 6.4 ± 1.2 nM | [4] |

No direct comparative studies on the binding affinity and potency of this compound have been identified in the public domain. However, its consistent and reliable use as an internal standard in validated bioanalytical methods presupposes a lack of significant isotopic effect on its biological activity.

Experimental Protocols

Radioligand Binding Assay for A2A Adenosine Receptor

This protocol is a representative example for determining the binding affinity of a test compound (e.g., Regadenoson) for the human A2A adenosine receptor.

Materials:

-

HEK293 cells stably expressing the human A2A adenosine receptor

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2)

-

Radioligand (e.g., [3H]-CGS21680, a selective A2A agonist)

-

Non-specific binding control (e.g., unlabeled CGS21680 or another high-affinity A2A agonist)

-

Test compound (Regadenoson) at various concentrations

-

Scintillation cocktail

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation: Harvest HEK293 cells expressing the A2A receptor and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

50 µL of assay buffer

-

50 µL of radioligand at a fixed concentration (typically at or below its Kd)

-

50 µL of test compound at varying concentrations (for competition binding) or assay buffer (for total binding).

-

For non-specific binding, add 50 µL of a high concentration of an unlabeled competitor.

-

-

Incubation: Add 100 µL of the membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data using non-linear regression to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

Quantitative Analysis of Regadenoson in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol outlines a typical bioanalytical method for the quantification of Regadenoson in plasma samples.

Materials:

-

Human plasma samples

-

Regadenoson analytical standard

-

This compound internal standard (IS)

-

Acetonitrile (protein precipitation agent)

-

Ammonium acetate

-

Ultrapure water

-

LC-MS/MS system (e.g., API 4000)

-

HILIC column (e.g., BEH HILIC, 50 x 2.1 mm, 1.7 µm)

Procedure:

-

Sample Preparation:

-

To a 100 µL aliquot of human plasma, add a known amount of this compound (internal standard).

-

Add acetonitrile to precipitate plasma proteins.

-

Vortex and centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Column: BEH HILIC (50 x 2.1 mm, 1.7 µm)

-

Mobile Phase A: 10 mmol/L ammonium acetate in water

-

Mobile Phase B: Acetonitrile

-

Gradient elution program to separate Regadenoson from endogenous plasma components.

-

Flow rate: e.g., 0.4 mL/min

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM) transitions:

-

Regadenoson: m/z 391.3 → 259.2

-

This compound: m/z 394.3 → 262.2

-

-

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area ratio of Regadenoson to this compound against the concentration of the Regadenoson standards.

-

Determine the concentration of Regadenoson in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.

-

Visualizations

Signaling Pathway of Regadenoson

References

- 1. mdpi.com [mdpi.com]

- 2. Development and validation of a hydrophilic interaction liquid chromatography-tandem mass spectrometry method for the quantification of regadenoson in human plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Regadenoson in the detection of coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Suppliers and Availability of Regadenoson-d3 for Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of Regadenoson-d3, a deuterated analog of the selective A2A adenosine receptor agonist, Regadenoson. This document is intended for researchers, scientists, and professionals in drug development who are interested in utilizing this compound in their studies. The guide details commercially available sources, provides key quantitative data, outlines relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Commercial Availability and Suppliers

This compound is available for research purposes from several specialized chemical suppliers. These companies typically provide the compound with a certificate of analysis detailing its purity and other specifications. The primary application of this compound in a research setting is as an internal standard for quantitative analysis of Regadenoson in biological samples using mass spectrometry.

Below is a summary of identified commercial suppliers and their product specifications. Please note that availability and specifications are subject to change, and it is recommended to contact the suppliers directly for the most current information.

| Supplier | Product Name | Catalog Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Storage Conditions |

| Simson Pharma Limited | This compound | - | C₁₅H₁₅D₃N₈O₅ | 393.37 | Not specified | 2-8°C, under inert atmosphere |

| Pharmaffiliates | This compound | PA STI 077420 | C₁₅H₁₅D₃N₈O₅ | 393.37 | Not specified | 2-8°C Refrigerator, Under Inert Atmosphere |

| Coompo Research Chemicals | This compound | C255348 | C₁₅H₁₅D₃N₈O₅ | 393.37 | ≥98% | 2-8°C, Protected from air and light |

Mechanism of Action: The A2A Adenosine Receptor Signaling Pathway

Regadenoson, and by extension its deuterated analog, acts as a potent and selective agonist for the A2A adenosine receptor, a G protein-coupled receptor (GPCR). The activation of this receptor initiates a signaling cascade that is central to its physiological effects, most notably coronary vasodilation.

Upon binding of Regadenoson to the A2A receptor, the associated heterotrimeric G protein (Gs) is activated. This activation leads to the dissociation of the Gαs subunit, which in turn stimulates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately leading to smooth muscle relaxation and vasodilation.

Experimental Protocols for Research Applications

While this compound is primarily used as an internal standard, the following protocols for non-deuterated A2A adenosine receptor agonists can be adapted for research studies involving this compound. The key adaptation would be in the analytical phase, where the mass shift of the deuterated standard allows for precise quantification of the non-deuterated analyte by mass spectrometry.

In Vitro Radioligand Binding Assay

This assay is used to determine the binding affinity of Regadenoson for the A2A adenosine receptor.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human A2A adenosine receptor (e.g., HEK293 cells).

-

Assay Buffer: Use a buffer such as 50 mM Tris-HCl, pH 7.4.

-

Radioligand: A suitable radioligand, for example, [³H]-ZM241385 (an A2A antagonist), is used.

-

Competition Assay:

-

Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled Regadenoson.

-

Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

-

Separation: Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.

-

Detection: Quantify the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (the concentration of Regadenoson that inhibits 50% of the specific binding of the radioligand) and subsequently calculate the Ki (inhibitory constant).

In Vitro cAMP Accumulation Assay

This functional assay measures the ability of Regadenoson to stimulate the production of cAMP, the second messenger in the A2A receptor signaling pathway.

Methodology:

-

Cell Culture: Use a cell line expressing the A2A adenosine receptor (e.g., CHO-K1 or HEK293 cells).

-

Assay Medium: Use a suitable buffer, often containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

-

Stimulation: Treat the cells with varying concentrations of Regadenoson for a defined period (e.g., 15-30 minutes) at 37°C.

-

Cell Lysis: Lyse the cells to release intracellular cAMP.

-

cAMP Detection: Quantify the amount of cAMP produced using a commercially available kit, such as an enzyme-linked immunosorbent assay (ELISA) or a homogeneous time-resolved fluorescence (HTRF) assay.

-

Data Analysis: Generate a dose-response curve and determine the EC₅₀ value (the concentration of Regadenoson that produces 50% of the maximal response).

In Vivo Model of Coronary Vasodilation

Animal models are used to assess the coronary vasodilator effects of Regadenoson in a physiological setting.

Methodology:

-

Animal Model: Anesthetized dogs or other suitable animal models are commonly used.

-

Instrumentation:

-

Catheterization to measure systemic arterial blood pressure and heart rate.

-

Placement of a flow probe around a coronary artery to measure coronary blood flow (CBF).

-

-

Drug Administration: Administer Regadenoson as an intravenous bolus or infusion.

-

Data Acquisition: Continuously record hemodynamic parameters and CBF before, during, and after drug administration.

-

Data Analysis: Quantify the peak increase in CBF and the duration of the hyperemic response.

When using this compound in such studies, blood samples can be collected at various time points to determine the pharmacokinetic profile of Regadenoson using LC-MS/MS, with this compound serving as the internal standard for accurate quantification.

Application of this compound in Research

The primary utility of stable isotope-labeled compounds like this compound is in quantitative bioanalysis. The deuterium atoms increase the mass of the molecule without significantly altering its chemical properties. This mass difference is easily detectable by a mass spectrometer.

Logical Relationship for Use as an Internal Standard:

By adding a known amount of this compound to a biological sample containing an unknown amount of Regadenoson, any sample loss during extraction and analysis will affect both the analyte and the internal standard equally. The ratio of the mass spectrometry signal of Regadenoson to that of this compound allows for precise and accurate quantification of the Regadenoson concentration in the original sample.

Conclusion

This compound is a valuable research tool, primarily for the accurate quantification of Regadenoson in pharmacokinetic and drug metabolism studies. While its direct biological activity is expected to be identical to that of Regadenoson, its role as an internal standard is crucial for robust analytical method development. The commercial availability of this compound from specialized suppliers, coupled with established in vitro and in vivo experimental protocols for A2A adenosine receptor agonists, provides researchers with the necessary resources to incorporate this compound into their drug development and pharmacology research programs.

Regadenoson-d3: A Technical Guide to the Certificate of Analysis and Purity Specifications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regadenoson-d3 is the deuterated analog of Regadenoson, a selective A2A adenosine receptor agonist used as a pharmacologic stress agent in myocardial perfusion imaging. The incorporation of deuterium in place of hydrogen atoms can offer advantages in drug metabolism and pharmacokinetic studies, making it a valuable tool for researchers. As a critical reference material, the purity and well-defined characterization of this compound are paramount. This technical guide provides an in-depth overview of the typical data and methodologies associated with its Certificate of Analysis (CoA), offering a comprehensive resource for its application in a research and drug development setting. While a specific CoA is proprietary to the manufacturer and batch, this document synthesizes publicly available data and standard pharmaceutical quality control practices to present a representative analysis.

Data Presentation: Purity and Specifications

The quality of a reference standard like this compound is defined by a series of analytical tests. The results are summarized in a Certificate of Analysis. Below are tables representing typical quantitative data and purity specifications.

Table 1: Representative Quantitative Data for this compound

This table summarizes typical analytical results found for a batch of this compound.

| Parameter | Method | Result | Source |

| Chemical Purity (HPLC) | HPLC | 99.68% | [1] |

| Isotopic Purity | Mass Spectrometry | ≥98% | |

| Molecular Formula | - | C15H15D3N8O5 | [2][3] |

| Molecular Weight | Mass Spectrometry | 393.37 g/mol | [2][3] |

| Appearance | Visual Inspection | Pale Beige Solid |

Table 2: Illustrative Purity Specifications for this compound

This table outlines a typical set of specifications that a high-quality batch of this compound would be expected to meet.

| Test | Method | Specification |

| Identification | ||

| Mass Spectrum | LC-MS | Conforms to the expected molecular weight |

| 1H NMR Spectrum | 1H NMR | Conforms to the structure of this compound |

| Assay | ||

| Purity by HPLC | HPLC (UV, 272 nm) | ≥ 98.0% |

| Impurities | ||

| Individual Impurity | HPLC | Report results |

| Total Impurities | HPLC | ≤ 2.0% |

| Isotopic Purity | ||

| Isotopic Enrichment | Mass Spectrometry | ≥ 98% (d3) |

| Physical Properties | ||

| Appearance | Visual Inspection | White to Off-White or Pale Beige Solid |

| Residual Solvents | ||

| As per USP <467> | GC-MS | Meets USP requirements |

| Water Content | ||

| Karl Fischer Titration | KF Titration | ≤ 1.0% |

Experimental Protocols

Detailed and validated analytical methods are crucial for ensuring the quality of this compound. The following are representative protocols for the key experiments cited.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

This method is designed to separate this compound from its potential process-related impurities and degradation products.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: ACE 3 C18-PFP, 150 x 4.6 mm, 3.0 µm particle size (or equivalent).

-

Mobile Phase A: 1.0 mL of Methane Sulfonic Acid in 1000 mL of water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Program: A suitable gradient to ensure separation of all relevant impurities.

-

Flow Rate: 0.8 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 272 nm.

-

Injection Volume: 5 µL.

-

Diluent: Dimethyl Sulfoxide (DMSO).

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in the diluent to a final concentration of approximately 0.5 mg/mL.

-

Analysis: The percentage purity is calculated by the area normalization method, comparing the peak area of the main component to the total area of all peaks. Impurities are identified by their relative retention times.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Isotopic Enrichment

This method confirms the molecular weight and assesses the isotopic purity of this compound.

-

Instrumentation: An HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Source: Electrospray Ionization (ESI) in positive mode.

-

HPLC Conditions: A rapid HPLC method is typically used to introduce the sample into the mass spectrometer.

-

Mass Spectrometry Analysis:

-

Full Scan Mode: Acquire data over a mass range that includes the expected molecular ion of this compound (m/z ~394 for [M+H]+). This confirms the identity and molecular weight.

-

Isotopic Enrichment Calculation: The isotopic distribution of the molecular ion peak is analyzed. The relative intensities of the peaks corresponding to the d0, d1, d2, and d3 species are used to calculate the percentage of the d3-labeled compound. The isotopic enrichment is calculated as: % Enrichment = (Intensity of d3 peak / Sum of intensities of d0, d1, d2, d3 peaks) * 100

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is used to confirm the chemical structure of this compound and the position of the deuterium labels.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6).

-

Experiments:

-

1H NMR: Provides information on the proton environment in the molecule. The absence or reduced integration of signals corresponding to the positions of deuterium labeling confirms the isotopic substitution.

-

13C NMR: Provides information about the carbon skeleton of the molecule.

-

-

Analysis: The resulting spectra are compared with the known spectrum of non-deuterated Regadenoson and theoretical predictions to confirm the structural integrity and the specific sites of deuteration.

Mandatory Visualizations

Quality Control Workflow for this compound

The following diagram illustrates a typical quality control workflow for an active pharmaceutical ingredient (API) like this compound, from material receipt to final batch release.

Caption: Quality Control Workflow for this compound.

Signaling Pathway of Regadenoson

This diagram illustrates the mechanism of action of Regadenoson as a selective A2A adenosine receptor agonist.

Caption: Regadenoson Signaling Pathway.

References

The Cornerstone of Precision: An In-depth Guide to the Role of the Internal Standard in Bioanalysis

In the landscape of drug development and clinical research, the precise quantification of analytes in complex biological matrices is paramount. Bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS), are susceptible to variations that can compromise the accuracy and reliability of results. The internal standard (IS) serves as a critical tool to mitigate these variabilities, ensuring the integrity of pharmacokinetic, toxicokinetic, and biomarker data. This technical guide provides a comprehensive overview of the function, selection, and application of internal standards in regulated bioanalysis.

The Fundamental Role of an Internal Standard

An internal standard is a compound of known concentration added to all calibration standards, quality control samples (QCs), and unknown study samples before analysis.[1][2] Its primary purpose is to correct for procedural variations that can occur during sample preparation and analysis. By adding a constant amount of the IS to every sample, analysts can use the ratio of the analyte's response to the IS's response for quantification, rather than relying on the absolute analyte response.[3][4] This ratiometric approach normalizes fluctuations, leading to a significant improvement in the accuracy and precision of the results.[5]

The IS is designed to behave similarly to the analyte throughout the entire analytical process.[6] Any physical or chemical losses, or signal variations affecting the analyte, should ideally affect the IS to the same extent.[7] This compensates for variability arising from:

-

Sample Preparation: Analyte loss during steps like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).[3][5]

-

Injection Volume: Inconsistencies in the volume injected by the autosampler.

-

Matrix Effects: Suppression or enhancement of the analyte's ionization in the mass spectrometer due to co-eluting components from the biological matrix (e.g., plasma, urine).[5]

-

Instrumental Drift: Fluctuations in instrument sensitivity or performance over the course of an analytical run.[6]

Types of Internal Standards

The choice of IS is critical and directly impacts the quality of the bioanalytical data. There are two primary types used in LC-MS bioanalysis.[5]

-

Stable Isotope-Labeled (SIL) Internal Standard: This is the preferred type of IS and is considered the gold standard.[6] A SIL-IS is a form of the analyte where one or more atoms have been replaced by their stable heavy isotopes (e.g., ²H, ¹³C, ¹⁵N).[5][8] Because SILs have nearly identical physicochemical properties to the analyte, they co-elute chromatographically and experience the same extraction recovery and matrix effects.[5][9] This ensures the most effective compensation for analytical variability.

-

Structural Analogue Internal Standard: When a SIL-IS is not available or is prohibitively expensive, a structural analogue may be used.[6] This is a molecule that is chemically similar to the analyte but structurally distinct enough to be separated chromatographically or by mass spectrometry. An ideal analogue should have similar extraction recovery, chromatographic retention time, and ionization efficiency to the analyte.[9]

| Feature | Stable Isotope-Labeled (SIL) IS | Structural Analogue IS |

| Similarity to Analyte | Nearly identical chemical and physical properties.[5] | Similar chemical and physical properties (e.g., hydrophobicity, pKa).[5] |

| Chromatography | Co-elutes with the analyte. | Similar retention time is desired, but should be chromatographically resolved from the analyte if isobaric.[10] |

| Matrix Effect Tracking | Excellent. Experiences the same ionization suppression or enhancement.[5] | Good to moderate. May not perfectly mimic the analyte's ionization behavior. |

| Cost & Availability | Generally higher cost and may require custom synthesis.[6] | Often more readily available and less expensive. |

| Recommendation | Highly Preferred for regulated bioanalysis.[6] | Used when a SIL-IS is not feasible. |

Experimental Protocol and Workflow

The integration of an internal standard into the bioanalytical workflow must be carefully controlled. The IS should be added as early as possible in the sample preparation process to account for variability in all subsequent steps.[6]

Generalized Protocol for LC-MS/MS Bioanalysis Using an Internal Standard

-

Preparation of Stock Solutions: Prepare a concentrated stock solution of the analyte and the internal standard in an appropriate organic solvent. The stability of these solutions must be demonstrated.[11]

-

Preparation of Calibration Standards (CS) and Quality Controls (QCs):

-

Serially dilute the analyte stock solution with blank biological matrix to create a series of calibration standards covering the desired concentration range.[11]

-

Prepare at least three levels of QCs (low, medium, and high) from a separate weighing of the analyte reference standard.

-

-

Sample Preparation and IS Addition:

-

Aliquot a precise volume of unknown samples, CS, and QCs into extraction tubes.

-

Crucial Step: Add a small, fixed volume of the IS working solution to every tube (except for double blanks). This ensures a constant IS concentration across the entire analytical batch.

-

Perform the extraction procedure (e.g., protein precipitation by adding a solvent like acetonitrile, liquid-liquid extraction, or solid-phase extraction).

-

Evaporate the resulting supernatant or eluate to dryness and reconstitute in a solvent suitable for injection.

-

-

LC-MS/MS Analysis: Inject the prepared samples onto the LC-MS/MS system. The system monitors specific mass transitions for both the analyte and the internal standard.

-

Data Processing:

-

Integrate the peak areas for both the analyte and the IS in each chromatogram.

-

Calculate the peak area ratio (Analyte Area / IS Area) for all samples.

-

Construct a calibration curve by plotting the peak area ratio against the known concentration of the analyte in the calibration standards. A linear regression model is typically applied.

-

Use the calibration curve to determine the concentration of the analyte in the QCs and unknown samples based on their measured peak area ratios.

-

Quantitative Impact and Acceptance Criteria

The use of an appropriate IS demonstrably improves data quality. However, the performance and response of the IS itself must be monitored to ensure it is behaving correctly. Regulated bioanalysis guidelines provide criteria for the acceptability of the internal standard's performance.

| Parameter | Without Internal Standard (% Bias) | With Internal Standard (% Bias) | Without Internal Standard (% CV) | With Internal Standard (% CV) |

| Low QC | -25.3 | -4.2 | 8.5 | 6.1 |

| High QC | -28.9 | -1.8 | 9.2 | 7.3 |

| Data is illustrative, based on concepts presented in bioanalytical literature demonstrating cases where matrix effects that are not tracked by the IS can lead to inaccurate results.[6] |

Regulatory and Best Practice Considerations:

-

IS Response Variability: While some variability is expected, the IS response should be relatively consistent across a run. A common practice is to investigate samples where the IS response is less than 50% or greater than 150% of the mean IS response of the calibrators and QCs.[6][12]

-

Cross-Interference: The IS must be pure and not contain the analyte, and vice-versa. According to ICH M10 guidelines, the contribution of the IS to the analyte signal should be ≤ 20% of the response at the Lower Limit of Quantification (LLOQ). The contribution of the analyte to the IS signal should be ≤ 5% of the IS response.[5]

Selecting the Optimal Internal Standard

Choosing the right IS is a foundational step in method development. The decision process involves evaluating several key criteria to ensure the chosen compound will reliably track the analyte.

Key criteria for IS selection include:

-

Structural and Physicochemical Similarity: The IS should closely resemble the analyte to ensure similar behavior.[9]

-

Chromatographic Behavior: The IS should have a similar retention time to the analyte to ensure they experience similar matrix effects.[8][9]

-

Purity: The IS should be free of impurities that could interfere with the measurement of the analyte.[10] For a SIL-IS, its isotopic purity is crucial.[13]

-

Stability: The IS must be stable in the biological matrix and throughout the sample preparation and storage process.[8]

-

Non-interference: The IS must not be present endogenously in the samples and its signal must be distinguishable from the analyte.[4]

References

- 1. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]

- 2. fda.gov [fda.gov]

- 3. learning.sepscience.com [learning.sepscience.com]

- 4. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 6. biopharmaservices.com [biopharmaservices.com]

- 7. Chem301 Tutorial: Internal Standards [facultystaff.richmond.edu]

- 8. Internal standard - Wikipedia [en.wikipedia.org]

- 9. How to Choose the Best Internal Standard? - guideforests [guideforests.com]

- 10. cerilliant.com [cerilliant.com]

- 11. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chromatographyonline.com [chromatographyonline.com]

The deuterium difference: A technical guide to the use of deuterated compounds in mass spectrometry

For researchers, scientists, and drug development professionals, this in-depth guide explores the fundamental principles and applications of deuterated compounds in mass spectrometry. From enhancing quantitative accuracy to elucidating complex biological mechanisms, the strategic substitution of hydrogen with its heavier isotope, deuterium, offers a powerful tool in the analytical arsenal.

Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, has become an indispensable tool in modern mass spectrometry.[1] Its utility stems from a simple yet profound physical difference: the presence of an extra neutron doubles the mass of the hydrogen atom.[2] This mass shift, while preserving the compound's fundamental chemical properties, allows for clear differentiation by a mass spectrometer, enabling a range of applications from precise quantification to the study of dynamic biological systems.[1][3]

Core Principles: Why Deuterium?

The utility of deuterium in mass spectrometry is rooted in several key principles:

-

Distinct Mass Signature: The most fundamental principle is the mass difference between a deuterated compound and its non-deuterated counterpart (isotopologue). A mass spectrometer can easily distinguish between the two based on their different mass-to-charge (m/z) ratios.[4]

-

Chemical Equivalence: Deuterated compounds exhibit nearly identical chemical and physical properties to their non-deuterated analogues.[5] This means they have similar solubility, polarity, and reactivity, which is crucial for applications like internal standards where the deuterated version must mimic the behavior of the analyte of interest.

-

Co-elution in Chromatography: In liquid chromatography-mass spectrometry (LC-MS), the deuterated standard co-elutes, or elutes at nearly the same time, as the analyte.[1] This is critical for correcting variations in sample preparation, injection volume, and, most importantly, matrix effects that can suppress or enhance the ionization of the analyte.[1][5]

-

Kinetic Isotope Effect (KIE): The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond.[2] This means that reactions involving the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond.[2] This phenomenon, known as the kinetic isotope effect, is a powerful tool for studying reaction mechanisms and can also be exploited to alter the metabolic stability of drugs.[6]

Applications in Mass Spectrometry

The unique properties of deuterated compounds have led to their widespread adoption in three primary areas of mass spectrometry: quantitative analysis, metabolic studies, and structural elucidation.

Quantitative Analysis: The Gold Standard Internal Standard

In quantitative mass spectrometry, particularly in bioanalysis for pharmaceutical development, a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for accuracy and precision.[3] Deuterated compounds are the most common choice for SIL-IS.[5]

The principle is straightforward: a known amount of the deuterated analogue of the analyte is added to every sample, calibrator, and quality control sample at the beginning of the sample preparation process.[7] Because the deuterated internal standard (IS) is chemically identical to the analyte, it experiences the same losses during extraction, variability in instrument response, and ionization suppression or enhancement from the sample matrix.[1] By measuring the ratio of the analyte's signal to the internal standard's signal, these variations are normalized, leading to highly accurate and precise quantification.[7]

This protocol outlines a typical workflow for quantifying a drug in plasma using protein precipitation for sample cleanup followed by LC-MS/MS analysis.

1. Reagents and Materials:

-

Blank human plasma

-

Analyte reference standard

-

Deuterated internal standard (IS)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Microcentrifuge tubes

-

Autosampler vials

2. Preparation of Solutions:

-

Stock Solutions (1 mg/mL): Prepare separate stock solutions of the analyte and the deuterated IS in methanol.

-

Working Standard Solutions: Serially dilute the analyte stock solution with a 50:50 mixture of methanol and water to create a series of working standard solutions for the calibration curve.

-

Internal Standard Spiking Solution (e.g., 100 ng/mL): Dilute the IS stock solution with a 50:50 mixture of methanol and water to the desired concentration.

3. Sample Preparation (Protein Precipitation):

-

Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

-

Add 20 µL of the internal standard spiking solution to each tube (except for blank samples, to which 20 µL of the 50:50 methanol/water mixture is added). Vortex briefly.

-

Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean autosampler vial.

-

Inject a portion of the supernatant (e.g., 5-10 µL) into the LC-MS/MS system.

4. LC-MS/MS Conditions (Typical Parameters):

-

Liquid Chromatography:

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm) is commonly used.

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A gradient elution is typically used to separate the analyte from matrix components. For example, starting at 5% B, ramping to 95% B, holding, and then re-equilibrating.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

-

Mass Spectrometry (Triple Quadrupole):

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: Specific precursor-to-product ion transitions are optimized for both the analyte and the deuterated IS. For example, for desloratadine (DL) and its deuterated standard (DLD5), the transitions are m/z 311.2→259.2 and 316.2→264.3, respectively.[8]

-

Source Parameters: Optimized for the specific instrument and analyte, including ion spray voltage, temperature, and gas flows.[8]

-

5. Data Analysis:

-

Integrate the peak areas for the analyte and the IS for each injection.

-

Calculate the peak area ratio (Analyte Area / IS Area).

-

Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

The use of a deuterated internal standard allows for the generation of robust and reliable quantitative data, as demonstrated in the following tables for the analysis of the drug venetoclax.

| Parameter | Value |

| Linearity Range | 10.0–10,000.0 pg/mL |

| Correlation Coefficient (r²) | ≥ 0.9997 |

| Regression Model | Weighted (1/x²) Linear |

| Table 1: Calibration curve details for the analysis of Venetoclax using Venetoclax-d8 as an internal standard. Data sourced from[9]. |

| Concentration (pg/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |

| LLOQ QC (Low) | 5.7 | 98.7 | 5.95 | 99.3 |

| Medium QC | 6.2 | 96.3 | 7.2 | 98.0 |

| High QC | 7.7 | 97.5 | 8.5 | 100.4 |

| Table 2: Intra- and inter-day precision and accuracy for the analysis of Venetoclax in spiked plasma samples. Data sourced from[9]. |

The following diagram illustrates the typical workflow for a quantitative bioanalytical study using a deuterated internal standard.

Metabolic Studies: Tracing Biological Pathways

Deuterium labeling is a powerful technique for tracing the path of molecules through metabolic networks, a field known as metabolic flux analysis.[10] By providing a deuterated substrate, such as deuterium oxide (D₂O) or a deuterated nutrient, to a biological system, researchers can track the incorporation of deuterium into various metabolites over time.[10][11] Mass spectrometry is then used to measure the mass isotopologue distributions (the relative abundance of molecules with different numbers of deuterium atoms), which reveals the activity of different metabolic pathways.[10]

D₂O is a particularly cost-effective and versatile tracer as it can label a wide range of biomolecules, including proteins, lipids, and carbohydrates, through biosynthetic processes.[11] This approach allows for the measurement of turnover rates and relative quantification in various "omics" studies.[11]

The following diagram illustrates a simplified view of how deuterium from D₂O can be incorporated into the central metabolic pathway of glycolysis.

Structural Elucidation: Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful biophysical technique used to study protein conformation, dynamics, and interactions.[12] The principle behind HDX-MS is that the amide hydrogens on the backbone of a protein can exchange with deuterium atoms when the protein is placed in a D₂O-based buffer.[12][13]

The rate of this exchange is highly dependent on the local environment of the amide hydrogen.[12] Hydrogens that are exposed to the solvent exchange rapidly, while those involved in stable hydrogen bonds within the protein's structure (e.g., in alpha-helices and beta-sheets) or at protein-protein or protein-ligand interfaces exchange slowly.[12]

By measuring the rate and extent of deuterium uptake in different regions of the protein, researchers can gain insights into its three-dimensional structure and how it changes in response to ligand binding, mutation, or other perturbations.[12][13]

This protocol describes a common "bottom-up" HDX-MS workflow.

1. Deuterium Labeling:

-

The protein of interest is diluted (typically 15-20 times) into a D₂O-based buffer (e.g., PBS prepared in D₂O) to initiate the exchange reaction.[13]

-

The exchange reaction is allowed to proceed for various time points (e.g., 10s, 1min, 10min, 1hr) at a controlled temperature.[13]

2. Quenching:

-

At each time point, an aliquot of the reaction mixture is taken and the exchange reaction is quenched.

-

Quenching is achieved by rapidly lowering the pH to ~2.5 and the temperature to ~0°C.[13] This dramatically slows the back-exchange of deuterium for hydrogen.

3. Proteolytic Digestion:

-

The quenched, deuterated protein is then rapidly digested into smaller peptides, typically using an acid-stable protease like pepsin, often on an immobilized enzyme column integrated into the LC system.

4. LC-MS Analysis:

-

The resulting peptides are separated by reversed-phase ultra-high-performance liquid chromatography (UPLC) at low temperature to minimize back-exchange.

-

The separated peptides are then analyzed by a high-resolution mass spectrometer to determine their mass.

-

The increase in mass of each peptide compared to its non-deuterated control reveals the amount of deuterium that was incorporated.

5. Data Analysis:

-

The deuterium uptake for each peptide is plotted against time.

-

By comparing the deuterium uptake profiles of the protein in different states (e.g., with and without a bound drug), regions of the protein that are protected from exchange upon binding can be identified, revealing the binding site.[13]

The logical flow of an HDX-MS experiment to map a drug binding site is shown below.

Conclusion

The use of deuterated compounds in mass spectrometry is a testament to the power of subtle atomic manipulation in yielding significant analytical advantages. For quantitative studies, deuterated internal standards are unparalleled in their ability to correct for experimental variability, ensuring the highest level of data integrity. In metabolic research, deuterium labeling provides a window into the intricate and dynamic world of biological pathways. Furthermore, HDX-MS offers profound insights into the structure and function of proteins, accelerating drug discovery and our understanding of biological systems. As mass spectrometry technology continues to advance in sensitivity and resolution, the applications for these versatile, deuterated molecules will undoubtedly continue to expand, solidifying their role as a cornerstone of modern analytical science.

References

- 1. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 2. agilent.com [agilent.com]

- 3. scispace.com [scispace.com]

- 4. Metabolic deuterium oxide (D2O) labeling in quantitative omics studies: A tutorial review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. resolvemass.ca [resolvemass.ca]

- 6. Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. microbiologyinfo.com [microbiologyinfo.com]

- 8. Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitative Determination of De Novo Fatty Acid Synthesis in Brown Adipose Tissue Using Deuterium Oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. D2O Labeling to Measure Active Biosynthesis of Natural Products in Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Untargeted Lipidomics after D2O Administration Reveals the Turnover Rate of Individual Lipids in Various Organs of Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. resolvemass.ca [resolvemass.ca]

- 13. Recommendations for performing, interpreting and reporting hydrogen deuterium exchange mass spectrometry (HDX-MS) experiments - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol: Quantification of Regadenoson in Plasma Samples using Regadenoson-d3 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regadenoson is a selective A2A adenosine receptor agonist used as a pharmacologic stress agent in myocardial perfusion imaging.[1] Accurate quantification of Regadenoson in plasma is crucial for pharmacokinetic and pharmacodynamic studies. This document provides a detailed protocol for the determination of Regadenoson in plasma samples using a stable isotope-labeled internal standard, Regadenoson-d3, by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard is best practice as it closely mimics the analyte's behavior during sample preparation and analysis, correcting for potential variability.[2][3][4]

Experimental Protocols

This protocol is based on a validated hydrophilic interaction liquid chromatography-tandem mass spectrometry (HILIC-MS/MS) method.[1]

Materials and Reagents

-

Regadenoson reference standard

-

This compound internal standard (IS)

-

Acetonitrile (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Water (LC-MS grade)

-

Pipettes and tips

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Stock and Working Solutions Preparation

-

Regadenoson Stock Solution (1 mg/mL): Accurately weigh and dissolve Regadenoson in a suitable solvent (e.g., DMSO or methanol) to obtain a final concentration of 1 mg/mL.

-

This compound Stock Solution (1 mg/mL): Prepare the internal standard stock solution similarly to the Regadenoson stock solution.

-

Working Solutions: Prepare serial dilutions of the Regadenoson stock solution in a mixture of acetonitrile and water to create calibration standards. The concentration of the this compound working solution should be optimized based on the expected analyte concentrations in the plasma samples.

Sample Preparation (Protein Precipitation)

-

Thaw plasma samples and calibration standards on ice.

-

To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample, calibration standard, or quality control sample.

-

Add a predetermined amount of the this compound internal standard working solution to each tube (except for blank samples).

-

Add three volumes of ice-cold acetonitrile (e.g., 150 µL) to precipitate plasma proteins.[1]

-

Vortex mix for 1 minute.

-

Centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

An alternative to protein precipitation is solid-phase extraction (SPE) , which may provide a cleaner sample extract.[7] The choice of method should be guided by the specific requirements of the assay, such as the desired limit of quantification and matrix effects.

LC-MS/MS Conditions

The following conditions have been reported to be effective for the analysis of Regadenoson and this compound:[1]

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | BEH HILIC (50 × 2.1 mm, 1.7 µm) |

| Mobile Phase A | 10 mmol/L Ammonium Acetate in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Gradient elution (specifics to be optimized) |

| Flow Rate | To be optimized (e.g., 0.4 mL/min) |

| Column Temperature | To be optimized (e.g., 40°C) |

| Injection Volume | 5 µL |

| Run Time | 6.5 min |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Mass Spectrometer | API 4000 or equivalent |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Regadenoson) | 391.3 → 259.2 |

| MRM Transition (this compound) | 394.3 → 262.2 |

| Collision Energy | To be optimized |

| Declustering Potential | To be optimized |

Data Presentation and Method Validation

A summary of the quantitative performance of a validated method is presented below.[1]

Table 3: Method Validation Summary

| Parameter | Result |

| Linearity Range | 0.100 - 50.0 µg/L |

| Intra-batch Precision (%CV) | < 9.7% |

| Inter-batch Precision (%CV) | < 13.0% |

| Accuracy (% bias) | 2.0 - 6.9% |

| Matrix Effect | No apparent matrix effect for Regadenoson or this compound |

Experimental Workflow and Signaling Pathway Diagrams

Analytical Workflow

Caption: Bioanalytical workflow for Regadenoson in plasma.

Logical Relationship of Internal Standard Use

Caption: Quantitation using an internal standard.

References

- 1. Development and validation of a hydrophilic interaction liquid chromatography-tandem mass spectrometry method for the quantification of regadenoson in human plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Impact of plasma and whole-blood anticoagulant counter ion choice on drug stability and matrix effects during bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Impact of plasma and whole-blood anticoagulant counter ion choice on drug stability and matrix effects during bioanalysis. | Semantic Scholar [semanticscholar.org]

- 7. accessdata.fda.gov [accessdata.fda.gov]

Mass transition and fragmentation analysis of Regadenoson-d3 in mass spectrometry.

Application Note: Quantitative Analysis of Regadenoson-d3 by Mass Spectrometry

Introduction

Regadenoson is a selective A2A adenosine receptor agonist used as a pharmacologic stress agent in myocardial perfusion imaging.[1][2] Accurate quantification of Regadenoson in biological matrices is crucial for pharmacokinetic and drug metabolism studies. This application note describes a robust and sensitive method for the quantification of Regadenoson using its deuterated analog, this compound, as an internal standard by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes hydrophilic interaction liquid chromatography (HILIC) for separation and multiple reaction monitoring (MRM) for detection, providing high selectivity and accuracy.

Mass Transition and Fragmentation Analysis

The mass spectrometric analysis of Regadenoson and its internal standard, this compound, was performed in positive ion mode. The precursor ions ([M+H]⁺) and their characteristic product ions were identified and optimized for MRM analysis.

Regadenoson:

-

Precursor Ion (Q1): m/z 391.3

-

Product Ion (Q3): m/z 259.2

-

Proposed Fragmentation: The fragmentation of the protonated Regadenoson molecule is hypothesized to occur via the cleavage of the N-glycosidic bond, which is a common fragmentation pathway for nucleosides and their derivatives.[3] This cleavage results in the separation of the ribose sugar moiety from the substituted purine core. The resulting product ion with an m/z of 259.2 corresponds to the protonated 2-(4-(N-methylcarbamoyl)pyrazol-1-yl)adenine portion of the molecule.

This compound:

-

Precursor Ion (Q1): m/z 394.3

-

Product Ion (Q3): m/z 262.2

-

Fragmentation: this compound, with three deuterium atoms on the N-methyl group, follows the same fragmentation pathway. The 3 Dalton mass difference in the precursor ion is maintained in the product ion, as the deuterium labels are located on the portion of the molecule that remains charged after fragmentation. This confirms the proposed fragmentation pattern and ensures the suitability of this compound as an internal standard.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the LC-MS/MS analysis of Regadenoson and this compound.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |

| Regadenoson | 391.3 | 259.2 | Optimized | 200 |

| This compound | 394.3 | 262.2 | Optimized | 200 |

Note: The optimal collision energy should be determined empirically on the specific mass spectrometer being used.

Experimental Protocols

Sample Preparation (Protein Precipitation)

This protocol is suitable for the extraction of Regadenoson from plasma samples.

Materials:

-

Human plasma

-

This compound internal standard working solution

-

Acetonitrile (ACN), HPLC grade

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the this compound internal standard working solution.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Liquid Chromatography Method

Instrumentation:

-

HPLC system capable of binary gradient elution

-

BEH HILIC column (50 x 2.1 mm, 1.7 µm)

Mobile Phases:

-

Mobile Phase A: 10 mmol/L ammonium acetate in water

-

Mobile Phase B: Acetonitrile

Chromatographic Conditions:

| Parameter | Value |

|---|---|

| Column | BEH HILIC (50 x 2.1 mm, 1.7 µm) |

| Column Temperature | 40°C |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Run Time | 6.5 minutes |

Gradient Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

|---|---|---|

| 0.0 | 10 | 90 |

| 2.0 | 40 | 60 |

| 4.0 | 40 | 60 |

| 4.1 | 10 | 90 |

| 6.5 | 10 | 90 |

Mass Spectrometry Method

Instrumentation:

-

Triple quadrupole mass spectrometer (e.g., API 4000)

-

Electrospray ionization (ESI) source

MS Parameters:

| Parameter | Value |

|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 50 psi |

| Curtain Gas | 20 psi |

| IonSpray Voltage | 5500 V |

| Temperature | 500°C |

| Declustering Potential | Optimized |

| Entrance Potential | Optimized |

Visualizations

References

Sample preparation techniques for Regadenoson analysis in biological matrices.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regadenoson is a selective A2A adenosine receptor agonist used as a pharmacologic stress agent in myocardial perfusion imaging. Accurate and reliable quantification of Regadenoson in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies during drug development and clinical research. This document provides detailed application notes and protocols for the sample preparation of Regadenoson in biological matrices, primarily human plasma, for subsequent analysis, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).